molecular formula C16H18N2O3S B11804819 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol

5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol

Katalognummer: B11804819
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: ODAJQFGYUNNGMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Attachment of the Tosyl Group: The tosyl group is introduced by reacting the pyrrolidine ring with p-toluenesulfonyl chloride in the presence of a base, such as triethylamine.

    Formation of the Pyridine Ring: The pyridine ring is then constructed through a condensation reaction involving a suitable precursor, such as a β-ketoester or an aldehyde.

    Coupling of the Pyrrolidine and Pyridine Rings: The final step involves coupling the pyrrolidine and pyridine rings through a nucleophilic substitution reaction, typically using a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry.

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, known for their biological activities.

    Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in asymmetric synthesis.

Uniqueness

5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol is unique due to the presence of both a pyrrolidine and pyridine ring, along with a tosyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C16H18N2O3S

Molekulargewicht

318.4 g/mol

IUPAC-Name

5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C16H18N2O3S/c1-12-4-7-14(8-5-12)22(20,21)18-10-2-3-15(18)13-6-9-16(19)17-11-13/h4-9,11,15H,2-3,10H2,1H3,(H,17,19)

InChI-Schlüssel

ODAJQFGYUNNGMT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=O)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.